Cas no 2171194-08-2 (2-ethyl-2-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid)

2171194-08-2 structure
Productnaam:2-ethyl-2-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid
2-ethyl-2-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-ethyl-2-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid
- EN300-1574512
- 2171194-08-2
- 2-ethyl-2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}butanoic acid
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- Inchi: 1S/C27H34N2O5/c1-4-18(15-24(30)28-17-27(5-2,6-3)25(31)32)29-26(33)34-16-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,18,23H,4-6,15-17H2,1-3H3,(H,28,30)(H,29,33)(H,31,32)/t18-/m1/s1
- InChI-sleutel: LSIFOAHZKMABDY-GOSISDBHSA-N
- LACHT: O(C(N[C@H](CC)CC(NCC(C(=O)O)(CC)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 466.24677219g/mol
- Monoisotopische massa: 466.24677219g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 12
- Complexiteit: 685
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.4
- Topologisch pooloppervlak: 105Ų
2-ethyl-2-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1574512-10.0g |
2-ethyl-2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}butanoic acid |
2171194-08-2 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1574512-0.25g |
2-ethyl-2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}butanoic acid |
2171194-08-2 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1574512-0.05g |
2-ethyl-2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}butanoic acid |
2171194-08-2 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1574512-2.5g |
2-ethyl-2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}butanoic acid |
2171194-08-2 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1574512-2500mg |
2-ethyl-2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}butanoic acid |
2171194-08-2 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1574512-250mg |
2-ethyl-2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}butanoic acid |
2171194-08-2 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1574512-0.1g |
2-ethyl-2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}butanoic acid |
2171194-08-2 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1574512-5.0g |
2-ethyl-2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}butanoic acid |
2171194-08-2 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1574512-5000mg |
2-ethyl-2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}butanoic acid |
2171194-08-2 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1574512-10000mg |
2-ethyl-2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}butanoic acid |
2171194-08-2 | 10000mg |
$14487.0 | 2023-09-24 |
2-ethyl-2-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid Gerelateerde literatuur
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Pradipbhai D. Kalariya,Prinesh N. Patel,Mahesh Sharma,Prabha Garg,M. V. N. Kumar Talluri RSC Adv., 2015,5, 69273-69288
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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